![molecular formula C17H13FN2O3S2 B2660577 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896340-06-0](/img/structure/B2660577.png)
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as GSK2193874, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key signaling molecule that regulates cell survival, growth, and proliferation. N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide binds to the ATP-binding site of AKT and prevents its activation, thereby inhibiting the downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. In addition, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which is beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is its selectivity for AKT inhibition, which reduces the risk of off-target effects. However, one of the limitations of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination therapy with other cancer drugs or immunotherapies. Finally, the identification of biomarkers that predict the response to N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide treatment could help to personalize its use in clinical settings.
Synthesis Methods
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide to form 4-(4-fluorophenyl)thiazol-2-amine. This intermediate is then reacted with 4-(methylsulfonyl)benzoyl chloride to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. The overall yield of the synthesis process is around 20%.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c1-25(22,23)14-8-4-12(5-9-14)16(21)20-17-19-15(10-24-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIIJFUHXVJRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.